molecular formula C18H20N2O2S B4238236 N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide

N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide

Cat. No. B4238236
M. Wt: 328.4 g/mol
InChI Key: HKMBQEFYPXDQCA-UHFFFAOYSA-N
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Description

N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide is a chemical compound that belongs to the class of thiophene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It also modulates the activity of various neurotransmitters such as serotonin, dopamine, and GABA, which are involved in the regulation of pain and seizures.
Biochemical and Physiological Effects:
N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also reduces the activity of various enzymes such as COX-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and GABA, which are involved in the regulation of pain and seizures.

Advantages and Limitations for Lab Experiments

N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects at low concentrations. However, it also has some limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of results. It also exhibits some toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for further research on N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurological disorders. Another potential direction is to investigate its mechanism of action in more detail, particularly its interactions with various enzymes and receptors in the body. Additionally, further studies are needed to investigate its pharmacokinetics and toxicity profile in more detail, which can inform its potential use in clinical settings.

Scientific Research Applications

N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurological disorders.

properties

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17(16-10-7-13-23-16)19-15-9-4-3-8-14(15)18(22)20-11-5-1-2-6-12-20/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMBQEFYPXDQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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